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Compound of Interest

Compound Name: MC180295

Cat. No.: B608874

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity of MC180295, a potent
inhibitor of Cyclin-Dependent Kinase 9 (CDK?9), with the alternative CDK9 inhibitor, NVP-2. The
information presented is supported by experimental data from independent studies to offer a
comprehensive overview for research and drug development applications.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of
MC180295 and NVP-2 against a panel of Cyclin-Dependent Kinases (CDKSs). Lower IC50
values indicate higher potency and selectivity.

Table 1: Kinase Selectivity of MC180295
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Kinase Target MC180295 IC50 (nM)
CDKO9/cyclin T1 3-12[1]

CDK1/cyclin B >1000

CDK2/cyclin A >1000

CDK3/cyclin E >1000

CDK4/cyclin D1 >1000

CDK5/p25 >1000

CDK®6/cyclin D3 >1000

CDKZ7/cyclin H/IMAT1 >1000

CDKS8/cyclin C >1000

Data from Ghorpade et al. (2024) indicates high selectivity of MC180295 for CDK9, with IC50
values in the low nanomolar range and over 100-fold selectivity against other tested CDKs.[1] A
recent review on CDKO inhibitors corroborates the high selectivity of MC180295.[2][3][4]
Commercial suppliers also report similar high potency and selectivity.[5]

Table 2: Kinase Selectivity of NVP-2

Kinase Target NVP-2 IC50 (nM)
CDK9/cyclin T1 <1

CDK1/cyclin B >1000
CDK2/cyclin A >1000
CDK4/cyclin D1 >1000

CDK5/p25 >1000
CDK7/cyclin H >10,000
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NVP-2 is another highly potent and selective CDK9 inhibitor, often used as a reference
compound in comparative studies.

Experimental Protocols

A common and robust method for determining the selectivity of kinase inhibitors is the ADP-
Glo™ Kinase Assay. This assay measures the amount of ADP produced in a kinase reaction,
which is directly proportional to the kinase activity.

Protocol: Determination of IC50 using the ADP-Glo™
Kinase Assay

1. Reagent Preparation:

o Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20
mM MgCI2, 0.1 mg/mL BSA).

o ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration that is at or
near the Km of the target kinase.

e Kinase and Substrate: Reconstitute or dilute the purified kinase (e.g., CDK9/cyclin T1) and
its specific substrate to the desired concentrations in kinase buffer.

e Inhibitor Dilution Series: Prepare a serial dilution of the test compound (e.g., MC180295) in
DMSO, and then further dilute in kinase buffer to the final assay concentrations. Include a
DMSO-only control.

2. Kinase Reaction:

e In a white, opaque 384-well plate, add the following to each well:
o 5 pL of the diluted inhibitor or DMSO control.
o 2.5 pL of the kinase solution.
o 2.5 pL of the substrate solution.

« Initiate the kinase reaction by adding 5 pL of the ATP solution to each well.
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Incubate the plate at 30°C for 60 minutes.
. ADP Detection:

To stop the kinase reaction and deplete the remaining ATP, add 5 pyL of ADP-Glo™ Reagent
to each well.

Incubate the plate at room temperature for 40 minutes.

To convert the generated ADP to ATP and produce a luminescent signal, add 10 pL of Kinase
Detection Reagent to each well.

Incubate the plate at room temperature for 30-60 minutes.
. Data Analysis:
Measure the luminescence of each well using a plate reader.

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the
DMSO control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data
to a dose-response curve to determine the IC50 value.[6][7][8][9]

Mandatory Visualization
CDKO9 Signaling Pathway
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Caption: Role of CDK9 in transcriptional elongation and its inhibition by MC180295.

Experimental Workflow: IC50 Determination
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Caption: Workflow for determining the IC50 of MC180295 using the ADP-Glo™ Kinase Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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